2,3-Dichloro-4-methylcinnamic acid

Description

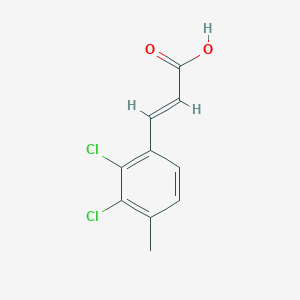

2,3-Dichloro-4-methylcinnamic acid is a halogenated cinnamic acid derivative characterized by chlorine substituents at the 2- and 3-positions of the benzene ring and a methyl group at the 4-position. Its molecular formula is C₁₀H₈Cl₂O₂, with a molecular weight of 231.07 g/mol (inferred from structural analogs like 2,6-dichloro-4-methylcinnamic acid ). Cinnamic acid derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their bioactive properties and structural versatility. The chlorine substituents likely enhance electron-withdrawing effects, influencing reactivity, acidity, and intermolecular interactions compared to non-halogenated analogs.

Properties

Molecular Formula |

C10H8Cl2O2 |

|---|---|

Molecular Weight |

231.07 g/mol |

IUPAC Name |

(E)-3-(2,3-dichloro-4-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H8Cl2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-5H,1H3,(H,13,14)/b5-4+ |

InChI Key |

FHNMUHMNFWOKKD-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1)/C=C/C(=O)O)Cl)Cl |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=CC(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Knoevenagel-Doebner Condensation Using Substituted Benzaldehydes

This classical method involves the condensation of substituted benzaldehydes with malonic acid or succinic anhydride in the presence of a base catalyst such as sodium hydroxide. For 2,3-dichloro-4-methylcinnamic acid, the starting material would be 2,3-dichloro-4-methylbenzaldehyde.

- Catalyst: Sodium hydroxide (NaOH) is effective, especially under microwave irradiation, enhancing reaction rates and yields (up to 95%).

- Conditions: Typically conducted in aqueous or solvent-free conditions, sometimes assisted by microwave or infrared irradiation to reduce reaction times.

- Mechanism: The base catalyzes the formation of an active methylene species from malonic acid, which then condenses with the aldehyde to form the cinnamic acid derivative.

- High yields (up to 95% reported for similar α-methyl cinnamic acids).

- Operational simplicity and environmentally friendly when solvent-free or aqueous conditions are used.

- Microwave or infrared irradiation can significantly shorten reaction times.

- The presence of free hydroxyl groups in the aromatic ring may hinder the reaction.

- Requires availability of the specific substituted benzaldehyde precursor.

Halogenation of 4-Methylcinnamic Acid

An alternative approach is the halogenation of 4-methylcinnamic acid to introduce chlorine atoms at the 2 and 3 positions.

- Reagents: Chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

- Conditions: Typically carried out in inert solvents like dichlorobenzene at elevated temperatures (e.g., 30–40°C) with careful control to avoid over-chlorination.

- Post-reaction workup: Acidification and crystallization to isolate the chlorinated cinnamic acid.

This method is less commonly reported specifically for 2,3-dichloro substitution but is a plausible route given the reactivity of the aromatic ring and the directing effects of the methyl substituent.

Catalytic Coupling Using Palladium Catalysts

Palladium-catalyzed coupling reactions between substituted aryl halides and acrylic acid derivatives offer a modern synthetic route.

- Catalysts: Palladium chloride (PdCl2), palladium on carbon (Pd/C), or diatomite-supported palladium nanoparticles.

- Reaction: Coupling of 2,3-dichloro-4-methylphenyl halide with acrylic acid or methyl acrylate under ultrasonic or reflux conditions.

- Solvents: N-Methylpyrrolidone (NMP) with bases such as triethylamine or sodium carbonate.

- Yields: Moderate to high (43–93%) depending on conditions and substituents.

This method allows for direct formation of cinnamic acid derivatives with specific substitution patterns.

Solvent-Free and Infrared-Assisted Synthesis

Recent advances include solvent-free synthesis using infrared irradiation to accelerate Knoevenagel-Doebner condensation.

- Energy source: 300 W infrared light bulbs.

- Advantages: Short reaction times, high yields, minimal by-products, and easy purification.

- Yields: Good to excellent yields reported for various cinnamic acid analogs.

This method is environmentally benign and cost-effective, suitable for scale-up.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | 2,3-Dichloro-4-methylbenzaldehyde + Malonic acid or Succinic anhydride | NaOH | Microwave or conventional heating | Up to 95% | High yield, simple, fast (microwave) | Requires substituted benzaldehyde |

| Aromatic Halogenation | 4-Methylcinnamic acid | Cl2 or NCS | 30–40°C in inert solvent | Moderate | Direct chlorination | Control of regioselectivity needed |

| Pd-Catalyzed Coupling | 2,3-Dichloro-4-methylphenyl halide + acrylic acid | PdCl2, Pd/C, Pd-nanoparticles | Ultrasonic or reflux in NMP | 43–93% | Versatile, good yields | Requires expensive catalysts |

| Solvent-Free IR-Assisted | Benzaldehyde derivatives + Malonic acid | None or NaOH | Infrared irradiation, solvent-free | Good to excellent | Eco-friendly, fast, easy purification | May need optimization per substrate |

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methylcinnamic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones

Reduction: Formation of alcohols or alkanes

Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C)

Substitution: Chlorine (Cl2) or bromine (Br2) for halogenation; nitric acid (HNO3) for nitration

Major Products

Oxidation: Formation of 2,3-dichloro-4-methylbenzoic acid

Reduction: Formation of 2,3-dichloro-4-methylbenzyl alcohol

Substitution: Formation of 2,3-dichloro-4-methyl-5-nitrocinnamic acid

Scientific Research Applications

2,3-Dichloro-4-methylcinnamic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules

Biology: Studied for its potential antimicrobial and antifungal properties

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Positional Isomers: 2,6-Dichloro-4-methylcinnamic Acid

Key Differences :

- Substituent Positions : The 2,6-isomer (CAS 1807369-71-6) has chlorine atoms at positions 2 and 6, while the 2,3-isomer has chlorines at positions 2 and 3. This positional variance impacts steric hindrance, electronic distribution, and crystal packing.

- Physical Properties: Limited data exist for both isomers, but differences in melting points and solubility are anticipated due to altered symmetry and intermolecular forces. For example, the 2,6-isomer may exhibit lower solubility in polar solvents due to reduced dipole moments compared to the 2,3-isomer .

Substituent-Type Comparison: 3,4-Dimethoxycinnamic Acid

Key Differences :

- Substituent Chemistry : 3,4-Dimethoxycinnamic acid (CAS 2316-26-9) replaces chlorine with methoxy (-OCH₃) groups, introducing electron-donating effects. This drastically alters acidity (pKa) and redox behavior. The methoxy groups enhance solubility in organic solvents but reduce electrophilic reactivity compared to chloro-substituted analogs .

- Biological Relevance : Methoxy derivatives are often associated with antioxidant and anti-inflammatory properties, whereas chloro-substituted cinnamic acids may exhibit stronger antimicrobial activity due to halogen-based bioactivity .

Heterocyclic Analogs: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Key Differences :

- Core Structure : This compound (CAS 89581-58-8) features a pyrimidine ring instead of a benzene ring, introducing nitrogen atoms that enable hydrogen bonding and coordination chemistry. Such heterocyclic systems are prevalent in drug design (e.g., antiviral or anticancer agents) but differ in stability and synthetic accessibility compared to cinnamic acid derivatives .

- Functional Groups : The carboxylic acid group in both compounds allows for similar derivatization (e.g., amide formation), but the pyrimidine ring’s electronic environment may favor nucleophilic substitution at chlorine sites .

Data Tables

Table 1: Structural and Physical Properties of Compared Compounds

Research Findings and Trends

- Substituent Effects : Chlorine atoms in this compound increase acidity (lower pKa) compared to methoxy or methyl substituents, enhancing its suitability for salt formation or catalytic applications .

- Synthetic Challenges : Positional isomers like the 2,6-dichloro analog may require regioselective synthesis methods, whereas the 2,3-isomer could pose challenges in purification due to similar polarity to byproducts .

Q & A

Q. How can spectroscopic methods be employed to confirm the structural identity of 2,3-Dichloro-4-methylcinnamic acid?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze the compound’s aromatic proton environment and substituent positions. Compare experimental data (e.g., δ values for chlorine and methyl groups) with computational predictions from databases like PubChem or NIST Chemistry WebBook. For example, the IUPAC name (E)-3-(3,4-dichlorophenyl)prop-2-enoic acid and molecular formula C₉H₆Cl₂O₂ should align with observed spectral peaks. Infrared (IR) spectroscopy can confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹). Cross-validate results with high-resolution mass spectrometry (HRMS) to ensure molecular ion consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for chlorinated organic compounds:

- Skin Contact : Immediately wash with soap and water for 15 minutes; use pH-neutral detergents to avoid exacerbating irritation .

- Inhalation : Use fume hoods with ≥100 ft/min airflow during synthesis. Monitor airborne concentrations via gas chromatography (GC) if volatilization is suspected .

- Waste Disposal : Neutralize residual acid with sodium bicarbonate before disposal in halogenated waste containers to prevent environmental release .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm for aromatic Cl groups) using a C18 column and mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Calibrate with certified reference standards (e.g., NIST-traceable materials) to ensure accuracy . For trace analysis, employ LC-MS/MS in multiple reaction monitoring (MRM) mode, targeting the molecular ion [M-H]⁻ at m/z 218.98 .

Advanced Research Questions

Q. How can factorial design optimize synthetic yields of this compound?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables:

- Factors : Reaction temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (toluene vs. DMF).

- Response : Yield (%) measured via gravimetric analysis.

Statistical software (e.g., Minitab) can identify interactions; for instance, high temperature and DMF may increase esterification side reactions. Optimize via response surface methodology (RSM) to achieve >85% yield .

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis focusing on:

- Structural analogs : Compare activity with 3,4-Dimethoxycinnamic acid (CHEBI:15714), where methoxy groups may enhance membrane permeability vs. chloro groups’ electronegativity .

- Assay Conditions : Validate cytotoxicity results using standardized cell lines (e.g., HEK293) and controls for pH sensitivity (carboxylic acid deprotonation at physiological pH) .

Replicate studies under GLP conditions to isolate confounding variables like impurity profiles (e.g., residual Cl⁻ from synthesis) .

Q. Can computational modeling predict the interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to cyclooxygenase-2 (COX-2), leveraging the compound’s planar structure for π-π stacking with Tyr385. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Compare binding free energies (MM-PBSA) with ibuprofen as a reference. Experimental validation via surface plasmon resonance (SPR) can quantify affinity (KD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.